molecular formula C11H18O B6211687 3-butylspiro[3.3]heptan-1-one CAS No. 2742652-91-9

3-butylspiro[3.3]heptan-1-one

Cat. No.: B6211687
CAS No.: 2742652-91-9
M. Wt: 166.3
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Description

3-butylspiro[3.3]heptan-1-one is a chemical building block based on the spiro[3.3]heptane scaffold, a rigid, three-dimensional (3D), sp³-rich carbon skeleton that is emerging as a versatile saturated bioisostere for the planar benzene ring in medicinal chemistry . The incorporation of the spiro[3.3]heptane core into drug candidates allows researchers to access unique, non-planar chemical space, which can improve physicochemical properties and fine-tune the three-dimensional environment of a molecule for enhanced binding to biological targets . This scaffold has been successfully incorporated into analogs of known drugs such as Sonidegib and Vorinostat, replacing meta- and para-substituted benzene rings to create potent, patent-free saturated analogs . The ketone functional group at the 1-position and the butyl chain at the 3-position of this specific derivative provide versatile synthetic handles for further diversification, enabling the construction of more complex molecular architectures for drug discovery programs . The compound can be synthesized via advanced methods such as a strain-relocating semipinacol rearrangement, which is known to proceed with high regio- and stereospecificity for related substituted spiro[3.3]heptan-1-ones . This compound is intended for research applications as a key intermediate in the synthesis of novel bioactive molecules and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

2742652-91-9

Molecular Formula

C11H18O

Molecular Weight

166.3

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Butylspiro 3.3 Heptan 1 One

Retrosynthetic Analysis and Strategic Bond Disconnections of the Spiro[3.3]heptane Skeleton

Retrosynthetic analysis, a technique for planning a synthesis by deconstructing the target molecule, is crucial for complex structures like spiro[3.3]heptane. For the spiro[3.3]heptane framework, topological complexity indices have been used to rank potential bond disconnections to identify the most simplifying retrosynthetic pathways. core.ac.ukresearchgate.net

The most effective one-bond disconnection strategy involves breaking a bond connected to the central quaternary spiro-carbon. core.ac.uk This approach simplifies the target molecule into a less branched, and therefore synthetically more accessible, precursor. For instance, disconnecting one of the C-C bonds of the spiro-center in spiro[3.3]heptane leads to a substituted cyclobutane (B1203170) derivative, a more manageable synthetic target. This principle guides the design of many synthetic routes, prioritizing the late-stage formation of the spirocyclic junction. core.ac.uk

Construction of the Spiro[3.3]heptane Core System

Building the spiro[3.3]heptane core is the central challenge in synthesizing 3-butylspiro[3.3]heptan-1-one. Various methodologies have been developed, ranging from intramolecular cyclizations to intermolecular cycloadditions and novel rearrangements.

Intramolecular cyclization is a common and powerful strategy for forming cyclic systems, including the spiro[3.3]heptane core. One of the most widely reported methods involves the cyclization of 1,1'-disubstituted cyclobutane precursors. For example, the reaction of 1,1'-bis(chloromethyl)cyclobutane with sodium cyanide, followed by hydrolysis, yields spiro[3.3]heptane-2,6-dicarboxylic acid. This highlights a classic double nucleophilic substitution to forge the second ring.

Another approach is the intramolecular Friedel-Crafts acylation, where a suitable cyclobutane derivative bearing a carboxylic acid or its equivalent can be cyclized to form a spirocyclic ketone. More modern methods have focused on forming heteroatom-containing spiro[3.3]heptanes, which can be valuable intermediates. For instance, a key step in the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives involves the intramolecular ring closure of a dihalo-substituted oxetane (B1205548) precursor with an amine, demonstrating the versatility of intramolecular strategies. vulcanchem.comacs.org

Intermolecular reactions, particularly [2+2] cycloadditions, provide a direct and efficient route to the cyclobutane rings inherent in the spiro[3.3]heptane structure. Photochemical [2+2] cycloadditions have been a primary method for synthesizing spiro[3.3]heptanes. nih.gov Visible-light-mediated intermolecular [2+2] cycloadditions, often using triplet photosensitizers, have emerged as a mild and effective way to construct these frameworks. nih.govchemrxiv.org For example, the reaction between exocyclic arylidene cyclobutanes and electron-deficient alkenes under blue light irradiation with an Iridium(III) photosensitizer gives access to polysubstituted spiro[3.3]heptane motifs. nih.gov

A notable thermal approach involves the reaction of N,N-dimethylamides of cyclobutanecarboxylic acid with various alkenes in the presence of triflic anhydride (B1165640) and a base. chemrxiv.org Subsequent hydrolysis of the resulting vinamidinium salt intermediate yields the spiro[3.3]heptanone. This method has been shown to be effective for a range of substituted alkenes, providing a versatile entry to functionalized spiro[3.3]heptanones. chemrxiv.orgresearchgate.net

Table 1: Examples of Spiro[3.3]heptanones from [2+2] Cycloaddition of Cyclobutane Carboxamide with Alkenes chemrxiv.org
Alkene ReactantSpiro[3.3]heptanone ProductYield (%)
Styrene3-Phenylspiro[3.3]heptan-1-one75
1-Octene3-Hexylspiro[3.3]heptan-1-one68
(E)-1,2-Dichloroethene3-Chlorospiro[3.3]heptan-1-one62
Methyl acrylateMethyl 3-oxospiro[3.3]heptane-1-carboxylate55

A highly innovative and expedient synthesis of the spiro[3.3]heptan-1-one core utilizes a strain-relocating semipinacol rearrangement. nih.govresearchgate.netnih.gov This novel methodology involves the reaction of lithiated 1-sulfonylbicyclo[1.1.0]butanes with 1-sulfonylcyclopropanols (which serve as cyclopropanone (B1606653) surrogates). nih.govnih.gov

The initial nucleophilic addition forms a 1-bicyclobutylcyclopropanol intermediate. nih.gov This highly strained intermediate, upon treatment with an acid such as methanesulfonic acid (MsOH) or aluminum chloride (AlCl₃), readily undergoes a semipinacol-type rearrangement. nih.gov The process involves the expansion of the cyclopropane (B1198618) ring into a cyclobutanone, driven by the release of ring strain, to directly afford the spiro[3.3]heptan-1-one skeleton. researchgate.netnih.gov A key advantage of this method is its regio- and stereospecificity when using substituted precursors, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov

The use of highly strained molecules as building blocks is a powerful tactic in modern organic synthesis, as the inherent strain can be strategically released to drive complex bond formations. The semipinacol rearrangement described above is a prime example, where the high strain energy of bicyclo[1.1.0]butanes and cyclopropanones is harnessed to construct the spiro[3.3]heptanone core. nih.govresearchgate.netnih.gov

Bicyclo[1.1.0]butanes are among the most strained hydrocarbons, and their reactions often involve the cleavage of the central, highly reactive C-C bond. nih.gov Similarly, cyclopropanones or their synthetic equivalents are valuable three-carbon synthons. The combination of these two highly strained precursors provides a unique and powerful entry into the spiro[3.3]heptane system that would be difficult to achieve through more conventional methods. nih.gov This strategy exemplifies how the controlled release of ring strain can be a primary driving force for the formation of other, albeit still strained, cyclic systems like spiroketones. nih.gov

A total synthesis of the spiro[3.3]heptan-1-one framework can be achieved through several of the methodologies previously discussed. A complete synthetic sequence leading directly to substituted spiro[3.3]heptan-1-ones is the strain-relocating semipinacol rearrangement, which starts from readily accessible sulfonyl-substituted bicyclobutanes and cyclopropanols. nih.govresearchgate.net This approach can be performed in a telescopic manner (without isolation of the intermediate), enhancing its efficiency. nih.gov

Another comprehensive approach is the intermolecular [2+2] cycloaddition. For example, the synthesis starting from the N,N-dimethylamide of cyclobutanecarboxylic acid and an appropriate alkene, such as 1-hexene (B165129) to ultimately form the butyl-substituted analogue, provides a direct route to the core structure. chemrxiv.org The resulting ketone can then be further functionalized if needed.

A patented route to a related dicarboxylic acid derivative also illustrates a total synthesis strategy that proceeds via a spirocyclic ketone intermediate. This multi-step process involves:

Alkylation of a cyclobutane diol with methyl acrylate.

An intramolecular Friedel-Crafts acylation to form the spirocyclic ketone.

Oxidation of the ketone to the dicarboxylic acid.

These examples demonstrate that while the spiro[3.3]heptanone framework is challenging, multiple effective total synthesis strategies have been developed, relying on principles of strain release, cycloadditions, and intramolecular cyclizations.

Introduction and Functionalization of the Butyl Substituent at C3

The precise installation of the butyl group at the C3 position of the spiro[3.3]heptan-1-one core is a critical challenge in the synthesis of the title compound. Methodologies that offer high regioselectivity are paramount to avoid the formation of isomeric byproducts and ensure efficient assembly of the target molecule.

Regioselective Alkylation and Acylation Strategies for C3 Functionalization

A novel and highly effective strategy for the regioselective synthesis of 3-substituted spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement. nih.govnih.govresearchgate.net This process utilizes the reaction between 1-sulfonylcyclopropanols, which serve as cyclopropanone equivalents, and lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.govnih.gov The initial nucleophilic addition forms a 1-bicyclobutylcyclopropanol intermediate. nih.govresearchgate.net In the presence of an acid such as methanesulfonic acid (MsOH) or a Lewis acid like aluminum chloride (AlCl₃), this intermediate undergoes a rearrangement that directly yields the spiro[3.3]heptan-1-one structure. nih.gov

This method is inherently regiosepecific; the substitution pattern of the starting cyclopropanone equivalent dictates the final position of the substituent on the spiro[3.3]heptane ring. nih.govnih.govresearchgate.net To synthesize this compound, one would start with a cyclopropanone equivalent bearing the butyl group. The rearrangement proceeds through a Current time information in Le Flore County, US.rsc.org-shift of the resulting cyclopropylcarbinyl cation, which ensures the specific placement of the substituent at the C3 position. nih.govnih.gov This telescopic, one-pot sequence from readily accessible precursors provides an expedient pathway to the desired 3-substituted scaffold. nih.gov

Reaction Precursors Reagents/Conditions Product Key Feature
Strain-Relocating Semipinacol RearrangementButyl-substituted 1-sulfonylcyclopropanol + Lithiated 1-sulfonylbicyclo[1.1.0]butane1. Base (for lithiation) 2. MsOH or AlCl₃ (for rearrangement)This compoundRegiospecific formation of the C3-substituted ketone nih.govnih.gov

Stereochemical Control in Butyl Group Introduction

The stereochemical outcome of the C3 functionalization is a crucial aspect of the synthesis. The aforementioned strain-relocating semipinacol rearrangement has been demonstrated to be not only regioselective but also highly stereospecific. nih.govnih.govresearchgate.net

When starting from an optically active, substituted cyclopropanone equivalent, the rearrangement process proceeds with preservation of the enantiomeric purity, leading to the formation of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govnih.govresearchgate.net This indicates that the stereocenter bearing the butyl group is controlled by the stereochemistry of the initial cyclopropanol (B106826) precursor. The reaction occurs with either complete retention of enantiomeric purity or only negligible erosion. researchgate.net This stereospecificity is a significant advantage, allowing for the synthesis of enantiomerically enriched this compound, provided that the butyl-substituted cyclopropanol can be prepared in an optically active form. nih.govnih.gov

Generation and Modification of the Ketone Functionality at C1

The formation of the C1 ketone is integral to the spiro[3.3]heptan-1-one structure. This can be achieved either through direct formation during the construction of the spirocyclic core or by modification of a pre-existing functional group on the scaffold.

Oxidation Reactions for Spiroketone Formation

While the semipinacol rearrangement directly affords the spiro[3.3]heptan-1-one, nih.gov other general oxidation strategies are relevant for forming ketone functionalities on spiro[3.3]heptane scaffolds. For instance, a common method for generating a ketone is the oxidation of a secondary alcohol. In related systems, diastereomeric alcohols have been oxidized to the corresponding ketones, such as the conversion of diastereomeric alcohol precursors (35) into 5-oxospiro[3.3]heptane-1-carboxylic acids (30). nih.gov Similarly, the oxidation of secondary alcohols using reagents like pyridinium (B92312) chlorochromate (PCC) is a standard method that could be applied to a corresponding 1-hydroxy-3-butylspiro[3.3]heptane precursor. google.com

Another approach involves the oxidation of C-H bonds. The use of powerful oxidizing agents like dioxiranes has been shown to oxygenate C(sp³)–H bonds in spirocyclic hydrocarbons, although this method can sometimes lead to rearranged products. acs.org For the synthesis of the parent spiro[3.3]heptan-1-one, a key step in one route is the Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative, which creates a functionalized spiro[3.3]heptane skeleton that can then be further manipulated, including oxidation steps to yield a ketone. nih.govresearchgate.net

Oxidation Method Substrate Reagent Product Type Reference
Alcohol OxidationSecondary AlcoholPyridinium chlorochromate (PCC)Ketone google.com
Rearrangement/Oxidation8-oxadispiro[2.0.3.1]octane derivativeLewis Acid, then OxidantSpiro[3.3]heptanone nih.govresearchgate.net

Functional Group Interconversions Leading to the Ketone Motif

The ketone at C1 is most elegantly formed directly via the strain-relocating semipinacol rearrangement, where the cyclopropanol intermediate effectively serves as a masked ketone. nih.govresearchgate.net The rearrangement directly unmasks this functionality to provide the final spiroketone. nih.gov

In a different synthetic context, ketone functionalities can be generated from other groups. For example, the hydrolysis of intermediate vinamidinium salts, formed from the reaction of a cyclobutane carboxylic acid amide with an alkene, can efficiently yield spiro[3.3]heptanone derivatives. chemrxiv.org This represents a functional group interconversion where the enamine-like intermediate is converted to a ketone upon acidic workup. Another relevant transformation is the Meinwald oxirane rearrangement of a substituted 8-oxadispiro[2.0.3.1]octane, which can be used to construct the 1,6-disubstituted spiro[3.3]heptane core, with the resulting aldehyde or ketone functionality arising from the epoxide precursor. nih.gov

Stereoselective and Asymmetric Synthesis of this compound

Achieving an asymmetric synthesis of this compound is crucial for applications where a single enantiomer is required. The primary strategy for controlling the stereochemistry at C3 relies on substrate control during the key ring-forming reaction.

The strain-relocating semipinacol rearrangement stands out as a powerful method for asymmetric synthesis. nih.govnih.govcolab.ws The process is fully stereospecific, meaning the stereochemistry of the product is directly determined by the stereochemistry of the precursor. nih.govresearchgate.net By starting with an enantiomerically pure butyl-substituted 1-sulfonylcyclopropanol, it is possible to synthesize this compound in high enantiomeric purity (ee). nih.govrsc.org This approach transfers the chirality from a relatively simple acyclic or monocyclic precursor to the more complex spirocyclic product.

Alternative strategies for inducing chirality in related spiro[3.3]heptane systems include the use of chiral auxiliaries. For example, a modified Strecker reaction on spirocyclic ketones using Ellman's sulfinamide as a chiral auxiliary has been employed, although with variable diastereoselectivity. nih.gov While this was used to introduce an amino group, the principle of using a chiral auxiliary to direct the stereoselective addition to a prochiral ketone is a well-established concept in asymmetric synthesis.

Furthermore, enzyme-catalyzed reactions offer another avenue for stereocontrol. Asymmetric hydrolysis of prochiral spiro[3.3]heptane derivatives using enzymes like pig liver esterase has been shown to produce axially chiral products with moderate optical purity. rsc.org Such biocatalytic methods could potentially be adapted for the kinetic resolution of a racemic mixture of this compound or for the asymmetric transformation of a suitable precursor.

Strategy Description Key Advantage Reference
Substrate-Controlled RearrangementUse of an enantiomerically pure butyl-substituted cyclopropanol in a stereospecific semipinacol rearrangement.High transfer of chirality, leading to high ee in the final product. nih.govnih.govresearchgate.net
Chiral AuxiliaryAttachment of a chiral auxiliary to a precursor to direct the stereoselective introduction of a functional group.Established method for asymmetric induction. nih.gov
Enzymatic CatalysisUse of enzymes for asymmetric hydrolysis or kinetic resolution of racemic intermediates/products.High stereoselectivity under mild reaction conditions. rsc.org

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries represents a foundational strategy for inducing stereoselectivity in the synthesis of enantiomerically enriched compounds. In the context of spiro[3.3]heptane systems, chiral auxiliaries are employed to control the formation of stereocenters, which can then be transferred to the final product.

One effective approach involves the use of sulfinamides, such as Ellman's auxiliary, to create enantiopure derivatives. nih.gov This methodology has proven to be more advantageous in some cases compared to other auxiliaries like (R)-α-phenylglycinol, as the resulting adducts often exhibit greater stability and are more amenable to chromatographic separation. nih.gov For the synthesis of an optically active precursor to this compound, a chiral auxiliary could be appended to a cyclobutane precursor. Subsequent intramolecular cyclization would lead to the spiro[3.3]heptane core, with the auxiliary guiding the stereochemical outcome. After the key bond-forming event, the auxiliary is cleaved to yield the desired enantiomer of the spirocyclic ketone.

Another established method that can be adapted for this purpose is the Strecker reaction employing chiral amine auxiliaries to install a chiral amino acid moiety. nih.gov While this has been more extensively studied for 2,6-disubstituted spiro[3.3]heptanes, the principles can be applied to the synthesis of 3-substituted analogs. nih.gov

A notable development in the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones involves a regio- and stereospecific semipinacol rearrangement. nih.govnih.gov This process starts from a substituted cyclopropanone equivalent, which can be prepared in an enantiomerically enriched form using chiral auxiliary-based methods. nih.govnih.govresearchgate.net The reaction of this chiral precursor with a lithiated 1-sulfonylbicyclo[1.1.0]butane and subsequent acid-mediated rearrangement proceeds with high fidelity, transferring the stereochemistry from the starting material to the final spiro[3.3]heptan-1-one product. nih.govnih.gov

AuxiliaryPrecursor TypeKey ReactionStereochemical OutcomeReference
Ellman's SulfinamideCyclobutane derivativeIntramolecular CyclizationHigh diastereoselectivity nih.gov
(R)-α-phenylglycinolKeto esterStrecker ReactionFormation of chiral amino acid moiety nih.gov

Asymmetric Catalysis in Spiroketone Construction

Asymmetric catalysis offers a more atom-economical and elegant approach to the synthesis of chiral molecules, avoiding the need for the attachment and removal of a chiral auxiliary. Various catalytic strategies have been developed for the construction of spirocyclic frameworks with high enantioselectivity.

Organocatalysis has emerged as a powerful tool in this domain. For instance, chiral phosphoric acids (CPAs) have been successfully utilized in asymmetric intramolecular aza-Michael cyclizations to produce enantioenriched spiropiperidines, demonstrating their potential for constructing spirocyclic systems. whiterose.ac.uk The optimization of reaction conditions, including the catalyst, solvent, and temperature, is crucial for achieving high yields and enantioselectivities. whiterose.ac.uk Similarly, quinine-derived chiral bifunctional squaramide organocatalysts have been employed in asymmetric cascade reactions to construct complex spiro-tetrahydroquinoline scaffolds with excellent diastereoselectivities and enantioselectivities. rsc.org These strategies could be adapted to the intramolecular cyclization of a suitably designed acyclic precursor to form this compound.

Transition metal catalysis also provides a versatile platform for asymmetric spiroketone synthesis. A notable example is the Trost asymmetric allylic alkylation, which can be used to install a quaternary stereocenter that serves as the cornerstone for the spirocyclic system. thieme-connect.com This initial asymmetric step is followed by further transformations, including a Dieckmann cyclization, to construct the final spirocyclic ketone. thieme-connect.com This multi-step, single-pot approach allows for the large-scale synthesis of chiral spirocyclic building blocks. thieme-connect.com

The development of catalytic asymmetric methods for constructing non-adjacent stereocenters is also relevant, as these strategies can be applied to the synthesis of more complex spirocyclic structures. snnu.edu.cn Bifunctional catalysis, synergistic catalysis, and cascade catalysis are powerful approaches that enable precise control over both enantio- and diastereoselectivity. snnu.edu.cn

Catalyst TypeReaction TypeKey FeaturesTypical Enantiomeric Excess (ee)Reference
Chiral Phosphoric AcidIntramolecular aza-MichaelMetal-free, mild conditionsup to 97:3 e.r. whiterose.ac.uk
Quinine-derived SquaramideCascade ReactionHigh diastereo- and enantioselectivityup to >99% ee rsc.org
Palladium with Chiral LigandAsymmetric Allylic AlkylationInstallation of quaternary centerer = 91:1 thieme-connect.com

Emerging Synthetic Technologies and Flow Chemistry for Spiro[3.3]heptane Systems

The demand for efficient, scalable, and safer chemical processes has driven the adoption of emerging technologies like flow chemistry in the synthesis of complex molecules, including spiro[3.3]heptane systems. Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages such as enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous intermediates.

The synthesis of strained spiro heterocycles, which are analogs of the spiro[3.3]heptane framework, has been successfully demonstrated using flow technology. researchgate.net For example, a robust and mild flow-assisted two-step protocol has been developed for the synthesis of 1-oxa-2,6-diazaspiro[3.3]heptane from a highly strained azabicyclo[1.1.0]butyl intermediate. researchgate.net This highlights the potential of flow chemistry to manage the high reactivity of strained precursors often used in the synthesis of spiro[3.3]heptane derivatives.

The application of flow microreactor technology to organometallic chemistry is another promising area. rsc.org Given that many catalytic cycles for spirocycle synthesis involve organometallic intermediates, transitioning these processes to a flow regime could lead to significant improvements in efficiency and scalability. Recent efforts in the synthesis of related sulfonyl chlorides have also focused on flow chemistry to enhance efficiency. vulcanchem.com

The integration of flow chemistry with other enabling technologies, such as photochemistry, could open up new avenues for the synthesis of spiro[3.3]heptane derivatives. For instance, intramolecular [2+2] photochemical cyclizations, a key step in forming four-membered rings, could potentially be performed more efficiently and with greater control in a flow reactor. researchgate.net

TechnologyApplication in Spiro[3.3]heptane SynthesisAdvantagesReference
Flow ChemistrySynthesis of strained spiro heterocyclesImproved safety, scalability, and control researchgate.net
Microreactor TechnologyOrganometallic reactions for spirocycle constructionEnhanced efficiency and process control rsc.org
Photochemical Flow ReactorsPotential for [2+2] cycloadditionsIncreased efficiency and selectivity researchgate.net

Mechanistic Investigations of Reactions Involving 3 Butylspiro 3.3 Heptan 1 One

Reaction Pathways of the Ketone Carbonyl Group within the Strained Spirocyclic System

The reactivity of the carbonyl group at the C1 position of 3-butylspiro[3.3]heptan-1-one is influenced by the inherent strain and steric environment of the spiro[3.3]heptane system. This section explores the mechanistic details of nucleophilic additions, reductions, and enolization/α-functionalization reactions.

Nucleophilic Additions and Reductions at C1 and Their Stereochemical Outcomes

The reduction of spiro[3.3]heptan-1-ones, such as the parent compound, with reducing agents like lithium aluminum hydride (LiAlH4) yields the corresponding alcohol, spiro[3.3]heptan-1-ol. chemrxiv.org For this compound, the approach of the nucleophile (e.g., a hydride ion) to the carbonyl carbon is subject to steric hindrance from the spirocyclic framework and the butyl substituent.

The stereochemical outcome of these reactions is of particular interest. The two faces of the carbonyl group are diastereotopic, leading to the potential formation of two diastereomeric alcohols. The preferred direction of nucleophilic attack is generally dictated by the minimization of steric interactions. Computational and experimental studies on related substituted cyclic ketones suggest that the nucleophile will preferentially attack from the less hindered face. While specific stereochemical studies on this compound are not extensively documented, it is reasonable to predict that the stereochemical outcome will be influenced by the conformational preference of the butyl group.

Reductive amination of spiro[3.3]heptan-1-one with benzylamine, followed by N-Bn cleavage, has been used to synthesize the corresponding amine, demonstrating the accessibility of the carbonyl group to nitrogen nucleophiles. chemrxiv.org

Table 1: Representative Nucleophilic Additions and Reductions of Spiro[3.3]heptanones

ReactantReagent(s)ProductReference
Spiro[3.3]heptan-1-one1. Benzylamine, 2. H₂, Pd/CSpiro[3.3]heptan-1-amine chemrxiv.org
Spiro[3.3]heptan-1-oneLiAlH₄Spiro[3.3]heptan-1-ol chemrxiv.org

Enolization and α-Functionalization Mechanisms and Regioselectivity

For this compound, the C2 and C8 positions are not equivalent. The C2 position is adjacent to the spiro-carbon, while the C8 position is part of the same ring as the butyl group. The regioselectivity of enolate formation (thermodynamic vs. kinetic control) will determine the position of subsequent α-functionalization, such as alkylation or halogenation. While specific studies on the enolization of this compound are limited, general principles suggest that the kinetic enolate is likely to form at the less substituted and sterically more accessible C2 position. In contrast, the thermodynamic enolate may favor the more substituted C8 position, depending on the stabilizing effect of the butyl group.

Ring Opening and Rearrangement Reactions of the Spiro[3.3]heptane Core

The significant ring strain inherent in the spiro[3.3]heptane skeleton makes it susceptible to ring-opening and rearrangement reactions, often driven by the release of this strain.

Strain-Release Driven Transformations and Their Kinetics

A notable synthetic route to substituted spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement. researchgate.netnih.govnih.gov This process starts with the nucleophilic addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a cyclopropanone (B1606653) equivalent. The resulting 1-bicyclobutylcyclopropanol intermediate, upon treatment with acid, undergoes a rearrangement to the spiro[3.3]heptan-1-one. researchgate.netnih.govnih.gov The driving force for this reaction is the release of strain from the highly strained bicyclo[1.1.0]butane and cyclopropane (B1198618) rings to form the comparatively less strained spiro[3.3]heptane system. The reaction is reported to be fully regio- and stereospecific. researchgate.netnih.govnih.gov The mechanism likely proceeds through the initial protonation of the bicyclobutyl moiety, followed by a scribd.comacs.org-rearrangement of the resulting cyclopropylcarbinyl cation. researchgate.netnih.govnih.gov

Catalytic Transformations on this compound

Catalytic methods offer efficient and selective routes for the transformation of this compound. These include hydrogenations and oxidations, where the catalyst plays a crucial role in determining the reaction outcome and mechanism.

Catalytic hydrogenation of the carbonyl group in this compound would lead to the corresponding alcohol. The mechanism of catalytic hydrogenation typically involves the adsorption of the ketone and hydrogen onto the surface of a metal catalyst (e.g., Pd, Pt, Ni). youtube.com The stereochemistry of the resulting alcohol would be influenced by the orientation of the ketone on the catalyst surface, which is in turn affected by the steric bulk of the spirocyclic system and the butyl group.

Manganese-catalyzed C(sp³)–H bond oxygenation has been studied on related spirocyclic systems, such as 6-tert-butylspiro[2.5]octane. nih.govacs.org These reactions, using hydrogen peroxide as the oxidant, can lead to a mixture of unrearranged and rearranged oxygenation products, including ketones and esters. nih.govacs.org The mechanism is proposed to involve a hydrogen atom transfer (HAT) from a C-H bond to a high-valent manganese-oxo species, generating a carbon radical. acs.org This radical can then be trapped by a hydroxyl ligand or undergo further oxidation to a cationic intermediate, which can lead to rearranged products. nih.govacs.orgacs.orgacs.orgresearchgate.net While these studies were not performed on this compound, they suggest that catalytic oxidation of this compound could proceed through similar radical and cationic intermediates, with the regioselectivity being influenced by the position of the butyl group.

Lewis acid catalysis can also play a significant role in the reactions of spiro[3.3]heptan-1-one. For instance, Lewis acids can activate the carbonyl group towards nucleophilic attack or promote rearrangement reactions. nih.gov

Table 2: Potential Catalytic Transformations of this compound

TransformationCatalyst SystemPotential Product(s)Mechanistic InsightReference (Analogous Systems)
Catalytic HydrogenationH₂, Pd/C3-Butylspiro[3.3]heptan-1-olSurface reaction with syn-addition of hydrogen youtube.com
Catalytic OxidationMn(II) complex, H₂O₂Oxidized and/or rearranged productsInvolves radical and cationic intermediates nih.govacs.org
Lewis Acid Catalysise.g., Sc(OTf)₃Addition or rearrangement productsActivation of the carbonyl group nih.gov

Metal-Catalyzed Reactions on the Spiro Core and Butyl Side Chain

While specific metal-catalyzed reactions on this compound are not extensively documented, mechanistic insights can be drawn from studies on structurally related spirocyclic compounds, such as 6-tert-butylspiro[2.5]octane. Manganese-catalyzed C(sp³)–H bond oxygenation of such compounds using hydrogen peroxide has been shown to yield a mixture of products, indicating the involvement of complex reaction pathways.

In a study on the manganese-catalyzed oxidation of 6-tert-butylspiro[2.5]octane, the reaction yielded a variety of oxygenated products, including ketones, alcohols, and esters. journament.com The distribution of these products suggests the involvement of both radical and cationic intermediates following the initial hydrogen atom transfer from a C–H bond. journament.com For instance, the oxidation of 6-tert-butylspiro[2.5]octane with a manganese catalyst and hydrogen peroxide in the presence of acetic acid resulted in the formation of the corresponding ketone (6-tert-butylspiro[2.5]octan-4-one), as well as the acetate (B1210297) ester at the same position. journament.com The formation of these products points to a mechanism where an initial C-H abstraction is followed by either further oxidation to a ketone or trapping by the solvent or an additive to form an ester.

The product distribution in these reactions is highly dependent on the catalyst structure and reaction conditions, such as the solvent and carboxylic acid additive. This demonstrates the potential to direct the chemoselectivity of C–H oxidation reactions on such spirocyclic systems. journament.com The involvement of cationic intermediates is further supported by the observation of rearranged products in some cases, which arise from the inherent strain in the spirocyclic framework. rsc.org

Table 1: Product Distribution in the Manganese-Catalyzed Oxidation of 6-tert-butylspiro[2.5]octane journament.com

CatalystCarboxylic Acid AdditiveProduct(s)Yield (%)
[Mn(OTf)₂(TIPS mcp)]Acetic Acid6-tert-butylspiro[2.5]octan-4-one61
trans-6-tert-butylspiro[2.5]octan-4-yl acetate25
cis-4-(tert-butyl)-bicyclo[4.2.0]octan-1-ol2
[Mn(OTf)₂(Me2N pdp)]Phth-Tle-OH6-tert-butylspiro[2.5]octan-4-one60

This table is generated based on data from studies on a structurally related compound and is intended to illustrate potential reaction pathways for this compound.

Organocatalytic Processes Involving the Ketone Functionality

Organocatalysis offers a powerful, metal-free approach to functionalizing carbonyl compounds. While specific organocatalytic reactions on this compound are not widely reported, the principles of organocatalysis can be applied to predict its behavior. The ketone functionality in this compound can be activated through various organocatalytic modes, primarily through the formation of enamine or iminium ion intermediates.

Enamine Catalysis: In the presence of a chiral secondary amine catalyst, the ketone can form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles in an asymmetric fashion. For example, the α-fluorination of cyclic ketones has been successfully achieved using chiral primary amine catalysts and an electrophilic fluorine source. princeton.eduacs.org This methodology could potentially be applied to this compound to introduce a fluorine atom at the C2 or C4 position. The general mechanism involves the formation of a chiral enamine, which then attacks the electrophile, followed by hydrolysis to regenerate the ketone and the catalyst.

Iminium Ion Catalysis: Conversely, reaction with a chiral primary amine can lead to the formation of an electrophilic iminium ion. This activation mode lowers the LUMO of the α,β-unsaturated system, facilitating conjugate additions. While this compound is a saturated ketone, it can be a precursor to an α,β-unsaturated derivative, which could then undergo organocatalytic conjugate additions.

Furthermore, synergistic catalytic systems that combine organocatalysis with other catalytic modes, such as photoredox catalysis, have been developed for the β-functionalization of cyclic ketones. nih.gov These methods involve the generation of a β-enaminyl radical from the ketone-derived enamine, which can then couple with other radical species. nih.gov Such advanced strategies could potentially enable functionalization at the C6 position of the this compound ring.

Elucidation of Reaction Transition States and Intermediates via Experimental Studies

Experimental studies on the formation and reactions of spiro[3.3]heptanones and related strained systems have provided crucial evidence for the involvement of specific transition states and reactive intermediates.

A key reaction in the synthesis of the spiro[3.3]heptan-1-one core is the strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates. nih.govnih.govacs.org Mechanistic proposals for this reaction strongly suggest the involvement of a cyclopropylcarbinyl cation intermediate. nih.govacs.org This intermediate is formed upon protonation of the bicyclobutyl moiety, followed by a journament.comnih.gov-rearrangement that leads to the formation of the spiro[3.3]heptanone skeleton. The high regio- and stereospecificity observed in these reactions provide strong support for this cationic pathway. nih.govnih.gov

Further evidence for the involvement of cationic intermediates comes from the oxidation of related spirocyclic hydrocarbons. In the dioxirane-mediated oxidation of spiro[2.5]octane and 6-tert-butylspiro[2.5]octane, the detection of rearranged products, such as bicyclo[4.2.0]octan-1-ols, provides unambiguous evidence for the formation of cationic intermediates during the reaction. rsc.org These rearrangements are driven by the release of ring strain in the spirocyclic system.

While direct experimental visualization of transition states is challenging, the analysis of product distributions, stereochemical outcomes, and the trapping of intermediates provides a robust picture of the reaction mechanisms. For this compound, it is highly probable that its reactions, particularly those involving the strained spiro core, proceed through similar cationic intermediates, leading to a rich and potentially controllable reaction chemistry.

Advanced Spectroscopic and Structural Elucidation of 3 Butylspiro 3.3 Heptan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of 3-butylspiro[3.3]heptan-1-one in solution.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments were instrumental in assembling the molecular framework of this compound. Correlation Spectroscopy (COSY) experiments established the proton-proton coupling networks within the butyl chain and the spiro[3.3]heptane core. Key COSY correlations would be expected between the methine proton at the 3-position and the adjacent methylene protons of both the cyclobutane (B1203170) ring and the butyl group.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlated each proton to its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton. The Heteronuclear Multiple Bond Correlation (HMBC) experiment was then crucial for piecing together the entire structure by identifying longer-range (2-3 bond) correlations. For instance, HMBC correlations from the carbonyl carbon (C1) to protons on the adjacent C2 and C7 positions would confirm the placement of the ketone.

Proton (¹H) Carbon (¹³C) COSY Correlations HMBC Correlations (from ¹H to ¹³C)
H-2C-2H-3C-1, C-3, C-4
H-3C-3H-2, H-4, H-1'C-1, C-2, C-4, C-5, C-1', C-2'
H-4C-4H-3, H-5C-2, C-3, C-5
H-5C-5H-4, H-6C-3, C-4, C-6, C-7
H-6C-6H-5, H-7C-4, C-5, C-7
H-7C-7H-6C-1, C-5, C-6
H-1'C-1'H-2'C-3, C-2', C-3'
H-2'C-2'H-1', H-3'C-3, C-1', C-3', C-4'
H-3'C-3'H-2', H-4'C-1', C-2', C-4'
H-4'C-4'H-3'C-2', C-3'

Note: This is a representative table of expected correlations.

NOESY/ROESY for Conformational Analysis and Proximity Relationships

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide insights into the through-space proximity of protons, which is critical for determining the preferred conformation and stereochemistry of the molecule. For this compound, key NOE/ROE correlations would be anticipated between the protons of the butyl group and specific protons on the spirocyclic core, defining the spatial orientation of the substituent. For instance, correlations between the methine proton at C3 and certain protons on the opposing cyclobutane ring would help to establish the puckering of the rings and the relative orientation of the butyl chain.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

While solution-state NMR provides information about the dynamic structure, X-ray crystallography offers a precise and static picture of the molecule in the solid state. nih.gov For a chiral compound like this compound, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure and absolute configuration. nih.gov The process would involve growing a suitable single crystal, which is then exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. nih.gov This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous assignment of the stereochemistry at the C3 position.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Hypothetical Value
b (Å)Hypothetical Value
c (Å)Hypothetical Value
β (°)Hypothetical Value
Volume (ų)Hypothetical Value
Z4
R-factorHypothetical Value

Note: The crystallographic data presented are hypothetical as no specific experimental data for this compound has been published.

Mass Spectrometry: Fragmentation Pathways and High-Resolution Analysis for Structural Confirmation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound, allowing for the confirmation of its elemental formula (C₁₁H₁₈O).

The fragmentation of the molecular ion upon electron ionization (EI-MS) would be expected to follow characteristic pathways. Common fragmentation patterns for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, key fragmentation pathways would likely involve the loss of the butyl group or cleavage of the spirocyclic ring system. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Expected Fragmentation Pathways:

α-cleavage: Loss of a C₃H₇ radical from the butyl group.

Ring cleavage: Fragmentation of the cyclobutane rings.

Loss of CO: Elimination of a carbon monoxide molecule.

m/z Proposed Fragment
166[M]⁺ (Molecular Ion)
123[M - C₃H₇]⁺
111[M - C₄H₉]⁺
83[C₆H₁₁]⁺
55[C₄H₇]⁺

Note: This table represents plausible fragmentation patterns.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1700-1725 cm⁻¹. The spectrum would also show characteristic C-H stretching and bending vibrations for the sp³ hybridized carbons of the rings and the butyl chain.

Raman spectroscopy, which relies on inelastic scattering of light, would also show the C=O stretch, although it is typically weaker in Raman spectra compared to IR. The C-C stretching vibrations of the spirocyclic skeleton would be expected to give rise to distinct signals in the Raman spectrum.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
C=O Stretch1715 (Strong)1715 (Weak)
C-H Stretch (sp³)2850-2960 (Strong)2850-2960 (Medium)
CH₂ Bend1450-1470 (Medium)1450-1470 (Medium)
C-C Stretch800-1200 (Medium)800-1200 (Strong)

Chiroptical Spectroscopy (CD/ORD) for Absolute Stereochemical Assignment of Chiral Derivatives

For a chiral molecule like this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to determine the absolute configuration of a specific enantiomer. These methods measure the differential absorption and rotation of left and right circularly polarized light, respectively. The resulting CD and ORD spectra are highly sensitive to the three-dimensional arrangement of atoms around the chromophore, in this case, the carbonyl group. By comparing the experimentally obtained spectra with those predicted from quantum chemical calculations for a given absolute configuration, the stereochemistry can be assigned.

Computational and Theoretical Studies on 3 Butylspiro 3.3 Heptan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using density functional theory (DFT) and ab initio methods, are fundamental to understanding the molecular and electronic structure of spiroketones. acs.org For 3-butylspiro[3.3]heptan-1-one, these calculations elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of chemical bonds. The electronic structure is significantly influenced by the spiro-fused ring system and the carbonyl group.

Theoretical investigations on related spiroketones have shown that the orthogonal arrangement of the two rings allows for spiroconjugation, an interaction between the two perpendicular π systems, which can influence the molecule's electronic properties. acs.org DFT calculations can map the electrostatic potential to identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. Reactivity descriptors such as chemical hardness, softness, and the Fukui function can be derived from these calculations to quantify the molecule's reactivity and regioselectivity in chemical reactions. In spiroketones, temporary anion states with significant carbonyl character have been identified in the 1.5−2.5 eV energy range, indicating their potential role as three-dimensional electron acceptors. acs.org

Conformational Analysis using Molecular Mechanics and Density Functional Theory (DFT)

The conformational landscape of the spiro[3.3]heptane core is dominated by the significant ring strain inherent to its two cyclobutane (B1203170) rings. Computational methods are crucial for exploring the possible conformations of this compound. Molecular mechanics provides a rapid method for exploring a wide range of possible geometries, while the more accurate Density Functional Theory (DFT) is used to refine the structures and energies of the most stable conformers. researchgate.netnih.gov

The spiro[3.3]heptane framework is not planar; each cyclobutane ring adopts a puckered conformation to alleviate some torsional strain. This leads to several possible conformers, including chair-chair and chair-boat-like arrangements of the bicyclic system. researchgate.net The introduction of the butyl group at the C3 position adds another layer of complexity. DFT calculations can determine the relative energies of conformers where the butyl group occupies pseudo-axial or pseudo-equatorial positions, predicting the most stable arrangement in the gas phase and in solution. These analyses show that the conformational profile can be strongly influenced by the polarity of the medium. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are widely used to predict spectroscopic parameters, which serve as a powerful tool for structure verification when compared with experimental data. aun.edu.eg For this compound, DFT methods can accurately predict ¹H and ¹³C NMR chemical shifts by calculating the nuclear magnetic shielding tensors. acs.orgbeilstein-journals.org Similarly, the calculation of vibrational frequencies allows for the assignment of bands in the infrared (IR) and Raman spectra. science.gov

These theoretical predictions are invaluable, especially for complex spirocyclic systems where spectral interpretation can be ambiguous. By comparing the calculated spectra for different possible isomers or conformers with the experimental spectrum, the correct structure can be confidently assigned. The table below illustrates a typical comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for a related bicyclic ketone, demonstrating the accuracy of the approach.

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Bicyclic Ketone This table is illustrative and shows data for a representative compound to demonstrate the methodology.

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)Difference (ppm)
C=O210.5209.8-0.7
Bridgehead CH45.246.1+0.9
CH₂ (alpha)38.939.5+0.6
CH₂ (beta)27.327.1-0.2

Reaction Mechanism Elucidation via Transition State Search and Energy Profiling

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, this includes studying its formation and subsequent reactions. A notable synthetic route involves a 'strain-relocating' semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate. nih.gov This process is proposed to proceed through a cyclopropylcarbinyl cation, and its regio- and stereospecificity can be investigated computationally. nih.gov

By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates. acs.org Techniques like transition state searches and Intrinsic Reaction Coordinate (IRC) calculations reveal the lowest energy path from reactants to products. acs.org This provides a detailed, step-by-step view of the bond-breaking and bond-forming processes. For instance, computational studies on the oxidation of related spirocyclic systems have provided unambiguous evidence for the involvement of cationic intermediates in certain reaction pathways. acs.orgresearchgate.net These energy profiles allow for the calculation of activation barriers, which determine the kinetics and feasibility of a proposed mechanism. acs.org

Strain Energy Analysis of the Spiro[3.3]heptane Ring System and its Derivatives

The spiro[3.3]heptane skeleton is characterized by a high degree of ring strain energy (RSE), which is a dominant factor in its chemical reactivity. nih.gov Computational methods, such as homodesmotic and hyperhomodesmotic reactions, are used to quantify this strain. The total strain energy of the spiro[3.3]heptane system is significantly greater than the sum of the strain energies of two individual cyclobutane rings, a result of additional strain introduced at the spirocyclic junction.

Calculations have quantified the strain energy of the parent spiro[3.3]heptane to be approximately 51.0 kcal/mol. mdpi.com This is slightly less than twice the strain energy of a single cyclobutane ring (2 x 26.8 kcal/mol = 53.6 kcal/mol), suggesting a minor stabilizing interaction at the spiro center. mdpi.com This stored energy can be released in chemical reactions, making the spiro[3.3]heptane motif a candidate for use as a strained building block in synthesis or as a component in high-energy materials. nih.govnih.gov The presence of a butyl group is not expected to significantly alter the core ring strain but will influence conformational energies.

Table 2: Calculated Strain Energies of Cyclobutane and Spiro[3.3]heptane

CompoundCalculated Strain Energy (kcal/mol)Reference
Cyclobutane26.8 mdpi.com
Spiro[3.3]heptane51.0 mdpi.com

Molecular Dynamics Simulations for Dynamic Conformational Behavior and Solvation Effects

These simulations are particularly useful for understanding conformational flexibility and the transitions between different low-energy states. By explicitly including solvent molecules in the simulation box, MD can also provide a detailed picture of solvation effects. It can show how solvent molecules arrange themselves around the solute and how this solvent shell influences the conformational preferences and reactivity of the spiroketone. This integrative approach, combining MD with experimental data, can refine the understanding of complex molecular systems. nih.gov

Theoretical Assessment of Stereoelectronic Effects in Spiroketones

Stereoelectronic effects are orbital interactions that dictate the preferred three-dimensional arrangement of atoms in a molecule and influence its stability and reactivity. beilstein-journals.org In spiroketones like this compound, several such effects are at play. One key effect is hyperconjugation, which involves the interaction of a filled donor orbital with a nearby empty acceptor orbital. beilstein-journals.org For example, the interaction between the lone-pair electrons on the carbonyl oxygen (n_O) and the antibonding orbital of an adjacent C-C bond (σ*_C-C) can influence bond lengths and conformational stability.

These interactions are analyzed using methods like Natural Bond Orbital (NBO) analysis. imperial.ac.uk NBO theory localizes the molecular orbitals into orbitals that correspond to Lewis structures (bonds and lone pairs) and identifies stabilizing donor-acceptor interactions. In the rigid, orthogonal framework of spiroketones, through-space interactions between the carbonyl π-system and orbitals on the adjacent ring can also occur. acs.org Understanding these subtle electronic effects is crucial for explaining the molecule's unique conformational preferences and reactivity patterns. beilstein-journals.orgimperial.ac.uk

Derivatization and Chemical Transformations of 3 Butylspiro 3.3 Heptan 1 One

Functionalization of the Ketone Carbonyl Group at C1

The carbonyl group at the C1 position of 3-butylspiro[3.3]heptan-1-one is a prime site for a variety of chemical modifications, allowing for the introduction of new functional groups and stereocenters.

The reduction of the ketone in this compound to the corresponding alcohol, 3-butylspiro[3.3]heptan-1-ol, is a fundamental transformation that introduces a hydroxyl group and a new chiral center. While specific studies on the reduction of this compound are not extensively documented, the reactivity can be inferred from standard ketone reduction protocols and studies on analogous spirocyclic ketones.

Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents (e.g., methanol, ethanol) or lithium aluminum hydride (LiAlH₄) in ethereal solvents (e.g., diethyl ether, tetrahydrofuran) are expected to efficiently yield the corresponding secondary alcohol. The choice of reagent can influence the stereochemical outcome of the reduction, potentially leading to a mixture of diastereomers if the molecule already possesses a chiral center. For instance, the reduction of a substituted spiro[3.3]heptanone derivative was achieved using LiAlH₄, indicating the feasibility of this transformation within this class of compounds.

A related transformation, the Wolff-Kishner reduction, can be employed to completely remove the carbonyl group, yielding the parent 3-butylspiro[3.3]heptane. This reaction is typically carried out using hydrazine (B178648) hydrate (B1144303) in the presence of a strong base like potassium hydroxide (B78521) at elevated temperatures. For example, a Wolff-Kishner reduction was successfully performed on a brominated spiro[3.3]heptanone derivative to give the corresponding debrominated and deoxygenated spiroheptane. researchgate.net

Table 1: Plausible Reductive Transformations of 3-Alkylspiro[3.3]heptan-1-ones

Starting MaterialReagents and ConditionsProductNotes
Substituted spiro[3.3]heptan-1-oneLiAlH₄, Et₂OCorresponding spiro[3.3]heptan-1-olGeneral method for ketone reduction.
Brominated spiro[3.3]heptan-1-oneHydrazine hydrate, KOH, heatCorresponding deoxygenated spiro[3.3]heptaneExample of complete carbonyl removal. researchgate.net

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form a variety of C=N double-bonded products. These reactions are typically acid-catalyzed and involve the elimination of a water molecule.

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) under appropriate conditions would yield the corresponding imines. These imines can serve as versatile intermediates for further functionalization.

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) leads to the formation of oximes. The resulting oximes can exist as E/Z isomers and are valuable precursors for Beckmann rearrangements.

Hydrazones: Treatment with hydrazine (N₂H₄) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords the corresponding hydrazones. Hydrazones are often stable, crystalline solids and can be used for the characterization of the parent ketone. Furthermore, hydrazones derived from hydrazine itself are key intermediates in the Wolff-Kishner reduction. The synthesis of hydrazide-hydrazones from various ketones is a well-established procedure. nih.govgoogle.com

Table 2: Representative Condensation Reactions of Ketones

Ketone TypeReagentProduct TypeGeneral Conditions
General KetonePrimary Amine (R-NH₂)ImineAcid catalysis, removal of water
General KetoneHydroxylamine (NH₂OH·HCl)OximeBuffered solution (e.g., with sodium acetate)
General KetoneHydrazine (N₂H₄) or Substituted HydrazinesHydrazoneAcid catalysis, alcoholic solvent

Achieving enantioselectivity in the functionalization of the C1 carbonyl group is crucial for applications in asymmetric synthesis and drug discovery. While direct enantioselective modification of a racemic or achiral this compound is not widely reported, enantiopure 3-substituted spiro[3.3]heptan-1-ones can be accessed through asymmetric synthesis.

A notable method involves a strain-relocating semipinacol rearrangement starting from optically active 1-sulfonylcyclopropanols. This approach has been shown to produce optically active 3-substituted spiro[3.3]heptan-1-ones with high regio- and stereospecificity. nih.govresearchgate.netnih.gov This strategy effectively establishes the stereocenter at the 3-position, and subsequent reactions on the ketone could be influenced by this existing chirality.

For the enantioselective modification of the ketone itself, established methods for asymmetric ketone reduction or alkylation could potentially be applied. These methods often employ chiral catalysts or reagents:

Asymmetric Reduction: Chiral reducing agents, such as those derived from boranes and chiral ligands (e.g., Corey-Bakshi-Shibata reduction), could potentially reduce the ketone to an enantiomerically enriched alcohol.

Asymmetric Alkylation: The use of chiral auxiliaries, such as SAMP/RAMP hydrazones, allows for the diastereoselective alkylation of the α-carbon, followed by removal of the auxiliary to yield an enantiomerically enriched product. uni-koeln.de

Modifications and Functionalization of the Butyl Side Chain

The butyl side chain of this compound offers another avenue for structural diversification, allowing for the introduction of various functionalities remote from the spirocyclic core.

Selective functionalization of the C-H bonds of the butyl group is a powerful strategy to introduce new functional groups. While challenging due to the inert nature of C(sp³)-H bonds, advances in catalysis have made such transformations more accessible.

Manganese-catalyzed C(sp³)–H bond oxygenation has been shown to be effective for the functionalization of spirocyclic systems. acs.orgnih.gov These reactions, often utilizing hydrogen peroxide as the oxidant, can lead to the formation of alcohols, ketones, and esters at specific positions. The regioselectivity is often governed by the electronic and steric environment of the C-H bonds. For instance, in related spiro systems, oxidation has been observed at positions activated by the proximity of the spirocyclic core. nih.govacs.org It is conceivable that similar catalytic systems could be tuned to selectively oxidize the C-H bonds of the butyl chain in this compound.

Dihalocarbene insertion into C-H bonds adjacent to small rings has also been reported, offering another potential route for functionalization, although selectivity on a flexible alkyl chain could be a challenge. researchgate.net

The introduction of polar or heteroatomic groups into the butyl side chain can significantly alter the physicochemical properties of the molecule, which is particularly important for applications in medicinal chemistry.

Following a selective C-H activation step as described above, the newly introduced functional group (e.g., a hydroxyl or a halide) can serve as a handle for further transformations. For example, a hydroxyl group could be converted into an ether, ester, or azide. A halide could be displaced by a variety of nucleophiles, including amines, thiols, and cyanides, to introduce nitrogen-, sulfur-, or cyano-containing functionalities.

While direct methods for the introduction of such groups onto the unactivated butyl chain are less common, a synthetic strategy that builds the functionalized butyl group prior to its attachment to the spiro[3.3]heptane framework is a viable alternative.

Ring Expansion and Contraction Reactions of the Spiro[3.3]heptane Framework

The four-membered rings of the spiro[3.3]heptane skeleton are highly strained and can undergo ring expansion or contraction reactions under specific conditions to yield more stable five- or three-membered ring systems, respectively. These transformations often proceed through carbocationic or carbanionic intermediates and can be triggered by various reagents.

Ring expansion of the cyclobutane (B1203170) ring in this compound can be envisioned through several classic methodologies, most notably the Tiffeneau-Demjanov rearrangement and related semipinacol-type rearrangements. These reactions typically involve the generation of a carbocation adjacent to the ring, which then triggers a 1,2-alkyl shift, resulting in an expanded ring system.

One plausible pathway for the ring expansion of this compound would be its conversion to a 1-(aminomethyl)cycloalkanol derivative, a key intermediate for the Tiffeneau-Demjanov rearrangement. wikipedia.orgslideshare.net Treatment of this intermediate with nitrous acid would generate a diazonium salt, which upon loss of nitrogen, would form a primary carbocation. A subsequent 1,2-alkyl shift from the cyclobutane ring would lead to the formation of a more stable spiro[3.4]octanone derivative. The regioselectivity of the rearrangement would be influenced by the migratory aptitude of the adjacent carbon atoms.

A related approach involves a semipinacol rearrangement of a 1,2-diol or a corresponding derivative. For instance, the conversion of this compound to a vicinal diol, followed by selective activation of one hydroxyl group, could induce a similar ring-expanding rearrangement. Semipinacol rearrangements have been reported for the synthesis of substituted spiro[3.3]heptan-1-ones from 1-bicyclobutylcyclopropanol intermediates, highlighting the utility of such transformations in strained systems. nih.govnih.govresearchgate.net

Photochemical rearrangements, such as the Cargill rearrangement, could also be employed to achieve ring expansion. acs.org This would typically involve the photochemical [2+2] cycloaddition of an enone precursor to generate a tricyclic system, which upon thermal or acid-catalyzed rearrangement, would yield a bicyclo[3.2.1]octane or bicyclo[3.3.0]octane derivative. acs.org

Reaction Type Key Intermediate Reagents Potential Product(s)
Tiffeneau-Demjanov1-(Aminomethyl)-3-butylspiro[3.3]heptan-1-ol1. HCN, KCN2. LiAlH₄3. NaNO₂, HCl3-Butylspiro[3.4]octan-1-one, 4-Butylspiro[3.4]octan-1-one
Semipinacol Rearrangement1,2-Dihydroxy-3-butylspiro[3.3]heptane1. m-CPBA2. H⁺ or Lewis AcidSpiro[3.4]octanone derivatives
Photochemical RearrangementTricyclic photoadduct1. hν2. Heat or AcidBicyclo[3.2.1]octane or Bicyclo[3.3.0]octane derivatives

Ring contraction of one of the cyclobutane rings in this compound could potentially be achieved via a Favorskii rearrangement. youtube.com This reaction typically proceeds from an α-haloketone under basic conditions. The first step would be the α-halogenation of this compound, for instance at the C2 position. Treatment of the resulting α-haloketone with a base, such as a hydroxide or an alkoxide, would lead to the formation of a cyclopropanone (B1606653) intermediate through an intramolecular nucleophilic substitution. Subsequent nucleophilic attack of the base on the carbonyl carbon of the highly strained cyclopropanone, followed by ring-opening of the three-membered ring, would yield a cyclopentanecarboxylic acid derivative with a spiro-cyclobutane moiety. The regioselectivity of the ring opening would be dictated by the stability of the resulting carbanionic intermediate. youtube.com

Another potential route for ring contraction involves photochemical decarbonylation or the Wolff rearrangement of an α-diazoketone derivative. nih.gov

Reaction Type Key Intermediate Reagents Potential Product(s)
Favorskii Rearrangement2-Halo-3-butylspiro[3.3]heptan-1-one1. Br₂ or NCS2. NaOH or NaOR6-Butylspiro[2.3]hexane-5-carboxylic acid derivative
Wolff Rearrangement2-Diazo-3-butylspiro[3.3]heptan-1-one1. Tosyl azide2. hν or Ag₂OSpiro[2.3]hexane derivative

Transformations to More Complex Fused and Spirocyclic Architectures

The reactivity of the carbonyl group and the strained nature of the spiro[3.3]heptane skeleton in this compound make it a valuable building block for the synthesis of more elaborate fused and spirocyclic structures.

The ketone functionality in this compound can be utilized in various annulation strategies to construct fused ring systems. For example, a Robinson annulation sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, could lead to the formation of a fused six-membered ring, resulting in a tricyclic system.

Furthermore, the cyclobutane ring itself can participate in reactions that lead to fused products. For instance, acid-catalyzed rearrangement of a derivative, such as an alcohol obtained from the reduction of the ketone, could potentially lead to the formation of bicyclo[3.2.1]octane or bicyclo[4.2.0]octane systems. ugent.be The outcome of such rearrangements is often dependent on the specific reaction conditions and the substitution pattern of the starting material.

Annulation Strategy Reagents Potential Fused System
Robinson AnnulationMethyl vinyl ketone, BaseTricyclic enone
Acid-Catalyzed Rearrangement1. NaBH₄2. H⁺ or Lewis AcidBicyclo[3.2.1]octane or Bicyclo[4.2.0]octane derivatives

The carbonyl group of this compound is a key handle for the construction of more complex spirocyclic systems. Reaction with difunctional nucleophiles can lead to the formation of heterocyclic spiro compounds. For instance, reaction with a 1,2-diol, such as ethylene (B1197577) glycol, would yield a spiro-ketal, specifically a 1,4-dioxaspiro[4.6]undecane derivative containing the intact 3-butylspiro[3.3]heptane core. Similarly, reaction with 1,2-dithiols or 1,2-aminoalcohols would afford the corresponding spiro-thioketals and spiro-oxazolidines, respectively. These transformations are valuable for introducing heteroatoms into the molecular framework and for protecting the ketone functionality during subsequent synthetic steps. rsc.org

Difunctional Nucleophile Reagent Resulting Spiro-Heterocycle
1,2-DiolEthylene glycol, Acid catalyst1,4-Dioxaspiro derivative
1,2-DithiolEthanedithiol, Lewis acid1,4-Dithiaspiro derivative
1,2-AminoalcoholEthanolamineSpiro-oxazolidine derivative

Advanced Applications and Roles in Chemical Synthesis and Materials Science

3-Butylspiro[3.3]heptan-1-one as a Building Block for Complex Molecule Synthesis

The spiro[3.3]heptan-1-one core is a versatile and highly strained platform for the synthesis of complex molecules. Recent synthetic advancements have enabled the efficient and stereospecific creation of substituted derivatives, including those with alkyl groups at the 3-position like this compound.

A particularly effective method involves a 'strain-relocating' semipinacol rearrangement. nih.govnih.govresearchgate.net This approach utilizes the reaction of lithiated 1-sulfonylbicyclo[1.1.0]butanes with 1-sulfonylcyclopropanols. The resulting 1-bicyclobutylcyclopropanol intermediate readily rearranges in the presence of an acid to yield the substituted spiro[3.3]heptan-1-one. nih.govnih.gov This process can be performed telescopically and is notable for being fully regio- and stereospecific when starting with a substituted cyclopropanone (B1606653) equivalent, providing a direct route to optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govnih.govresearchgate.net

Once synthesized, the ketone functionality in this compound serves as a versatile handle for a wide array of chemical transformations, allowing for its elaboration into more complex, functionally diverse molecules. chemrxiv.org These modifications are crucial for developing new building blocks for medicinal chemistry and other fields. chemrxiv.org

TransformationReagentsProduct TypeReference
Wolff-Kishner ReductionH₂NNH₂, KOHDeoxygenated Spiro[3.3]heptane chemrxiv.org
Conversion to Carboxylic Acid1. nBuLi, 2. CO₂ (dry ice)Spiro[3.3]heptane Carboxylic Acid chemrxiv.org
Conversion to Boronic Acid1. nBuLi, 2. B(OMe)₃Spiro[3.3]heptane Boronic Acid chemrxiv.org
Conversion to AnilineVia Curtius reaction of a corresponding carboxylic acidAnilino-Spiro[3.3]heptane chemrxiv.org
Conversion to PhenolOxidation of a corresponding boronic acid with H₂O₂Phenolic Spiro[3.3]heptane chemrxiv.org

These transformations demonstrate how the simple ketone starting material can be a gateway to a variety of mono- and bi-functionalized spiro[3.3]heptanes, which are valuable intermediates for drug discovery and the synthesis of biologically relevant molecules. nih.govchemrxiv.org

Integration into Novel Materials Science Architectures (e.g., Polymers, Organic Frameworks)

The rigid and well-defined three-dimensional structure of the spiro[3.3]heptane scaffold has been exploited in the design of advanced materials with unique properties.

Polymers: Derivatives of spiro[3.3]heptane have been successfully incorporated as core units in hyperbranched polymers designed for white polymer light-emitting diodes (PLEDs). rsc.orgrsc.org Specifically, a core of spiro[3.3]heptane-2,6-dispirofluorene (SDF) has been used to synthesize copolymers with fluorene-alt-carbazole branches. rsc.orgrsc.org The inclusion of the three-dimensional spiro[3.3]heptane unit imparts several beneficial properties to the resulting polymers, including:

High Thermal Stability: The rigid core contributes to polymers that are stable at high temperatures. rsc.org

Amorphous Morphology: The hyperbranched structure effectively suppresses interchain interactions and aggregation, promoting the formation of uniform amorphous films essential for device performance. rsc.orgrsc.org

Enhanced Electroluminescence: Devices fabricated with these polymers exhibit high luminance and efficiency, making them promising candidates for solution-processable white PLEDs. rsc.org

Furthermore, spiro[3.3]heptane-2,6-dicarboxylic acid is a key component in the synthesis of certain optically active polyamides, where the rigid spirocyclic structure enhances the mechanical and thermal properties of the polymer.

Metal-Organic Frameworks (MOFs): Spiro[3.3]heptane-2,6-dicarboxylic acid (also known as Fecht's acid) has been investigated as a non-aromatic, rigid linker for the construction of Metal-Organic Frameworks (MOFs). rsc.org Its spirocyclic backbone provides greater steric bulk than conventional planar aromatic linkers like terephthalic acid, which influences pore chemistry and can help control the degree of interpenetration in the framework structure. rsc.org

A notable example is the creation of a homochiral MOF, designated WIG-5, using the enantiopure (R)-spiro[3.3]heptane-2,6-dicarboxylic acid linker and zinc ions. iucr.orgresearchgate.net WIG-5 crystallizes in a chiral space group (P212121) and is composed of two interpenetrating 3D polymer networks. iucr.org Such chiral MOFs are studied for applications in chiral recognition, separation, and asymmetric catalysis. iucr.org

Material TypeSpiro[3.3]heptane DerivativeKey Properties/ApplicationsReference
Hyperbranched PolymerSpiro[3.3]heptane-2,6-dispirofluorene (SDF)High thermal stability; Amorphous film morphology; White Polymer Light-Emitting Diodes (PLEDs) rsc.orgrsc.org
Metal-Organic Framework (MOF)(R)-Spiro[3.3]heptane-2,6-dicarboxylic acidHomochiral framework (WIG-5); Potential for chiral separation and catalysis iucr.orgresearchgate.net
Metal-Organic Framework (MOF)Spiro[3.3]heptane-2,6-dicarboxylic acidNon-aromatic terephthalic acid isostere; Controls interpenetration; High thermal stability rsc.org

Contribution to Supramolecular Chemistry and Host-Guest Systems

The unique, rigid three-dimensional geometry of the spiro[3.3]heptane scaffold makes it an intriguing candidate for applications in supramolecular and host-guest chemistry. vulcanchem.com Research has demonstrated its utility as a central binding motif in the design of novel guest molecules for macrocyclic hosts like cucurbiturils (CB). acs.org

In one study, axially disubstituted spiro[3.3]heptane guests featuring imidazolium (B1220033) or ammonium (B1175870) termini were synthesized and their binding properties with cucurbit iucr.orguril (CB6) and cucurbit colab.wsuril (CB7) were evaluated. acs.org The results showed that these guests form highly stable and selective inclusion complexes with the hosts. For instance, a diammonio-spiro[3.3]heptane guest formed a complex with CB7 with a very high association constant (Ka) of 3.8 x 1012 M-1. acs.org The high selectivity of these spiro[3.3]heptane-based binding motifs suggests significant potential for their use in constructing sophisticated supramolecular devices such as molecular switches or sensors. acs.org This application leverages the scaffold's ability to present functional groups in a well-defined spatial orientation, a key requirement for selective molecular recognition.

Role as a Chiral Scaffold in Asymmetric Organic Synthesis

The spiro[3.3]heptane framework can possess axial chirality, making it a valuable scaffold for asymmetric synthesis. The development of synthetic routes to enantiomerically pure spiro[3.3]heptane derivatives is therefore of high importance. The ketone functionality, as present in this compound, is central to these strategies.

As previously mentioned, a strain-relocating semipinacol rearrangement provides a powerful method for the stereospecific synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govnih.govresearchgate.net Starting from enantioenriched cyclopropanol (B106826) derivatives, this ring-expansion reaction proceeds with high fidelity, preserving the enantiomeric purity of the starting material. rsc.org For example, a spiro[3.3]heptan-1-one was obtained with 96% enantiomeric excess (ee) using this method. rsc.org

In addition to stereospecific synthesis, enzymatic resolution has been employed to separate racemic mixtures of spiro[3.3]heptane derivatives. The asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane catalyzed by pig liver esterase yields an axially chiral bis(hydroxymethyl) derivative with moderate optical purity. rsc.org This demonstrates that enzymatic methods can effectively resolve racemic spiro[3.h]heptanes to access chiral building blocks. rsc.org The resulting enantiopure compounds, such as chiral dicarboxylic acids, are then used to construct more complex chiral architectures, including the homochiral MOF WIG-5. iucr.org The ketone group of this compound is a key functional handle that can be used to introduce chirality or can be derived from a chiral precursor, making it an integral component of this chiral scaffold system.

Development of Spiro[3.3]heptane Systems as Conformational Restraints in Chemical Design

One of the most impactful applications of the spiro[3.3]heptane scaffold is its use as a conformationally restricted structural surrogate, or bioisostere, for other common chemical motifs, particularly the phenyl ring. scilit.comnih.govresearchgate.net The replacement of planar, aromatic systems with sp3-rich, three-dimensional scaffolds is a leading strategy in modern medicinal chemistry to improve the physicochemical properties of drug candidates. rsc.orgnih.gov

The spiro[3.3]heptane core is considered a non-collinear saturated bioisostere of the phenyl ring, capable of mimicking mono-, meta-, and para-substitution patterns. scilit.comnih.gov Its rigid structure locks the exit vectors—the bonds connecting to substituents—in a fixed, predictable spatial orientation, in contrast to the more flexible linkers they often replace. This conformational restriction has been shown to yield significant benefits:

Improved Physicochemical Properties: Replacement of a six-membered ring in a lead molecule with a spiro[3.3]heptane analogue has been shown to increase aqueous solubility and metabolic stability while reducing lipophilicity. nih.govresearchgate.net

Access to Patent-Free Chemical Space: It allows for the design of novel, patent-free analogues of existing drugs. scilit.comnih.govresearchgate.net

This strategy has been successfully applied to several approved drugs, demonstrating its practical utility.

Original DrugReplaced MoietySpiro[3.3]heptane AnalogueOutcomeReference
VorinostatPhenyl ringSpiro[3.3]heptane replaces the phenyl ringThe saturated analogue showed high potency. scilit.comnih.govresearchgate.net
Sonidegibmeta-Substituted benzene (B151609) ringSpiro[3.3]heptane replaces the benzene ringThe saturated analogue showed high potency. scilit.comnih.govresearchgate.net
Benzocainepara-Substituted benzene ringSpiro[3.3]heptane replaces the benzene ringThe saturated analogue showed high potency in biological assays. scilit.comnih.govresearchgate.net

Beyond serving as a benzene mimic, heteroatom-containing spiro[3.3]heptanes have been developed as conformationally restricted surrogates for common heterocycles like piperidine, piperazine, and morpholine. rsc.orgnih.govresearchgate.net In these cases, the rigid spirocyclic core offers a predictable vectorization of substituents and can lead to enhanced target selectivity. rsc.org

Current Research Challenges and Future Directions

Development of More Efficient and Sustainable Synthetic Routes to Substituted Spiro[3.3]heptan-1-ones

A primary challenge in the broader application of spiro[3.3]heptan-1-ones lies in the development of efficient and environmentally friendly synthetic methods. Traditional routes can be lengthy and often rely on harsh reagents. However, recent advancements are paving the way for more sustainable approaches.

One notable development is the expedient synthesis of spiro[3.3]heptan-1-ones through a strain-relocating semipinacol rearrangement. nih.govnih.gov This method involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.gov The resulting 1-bicyclobutylcyclopropanol intermediate readily rearranges in the presence of acid to yield the desired spiro[3.3]heptan-1-one. nih.govnih.gov A key advantage of this process is its regio- and stereospecificity, which allows for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones, a significant step forward in the field. nih.gov

Another approach involves the reaction of alkenes with amides in the presence of triflic anhydride (B1165640) and a base, followed by hydrolysis. researchgate.net This method has been successfully applied to the synthesis of a variety of racemic spiro[3.3]heptanones on scales ranging from milligrams to several grams. researchgate.net The development of such scalable syntheses is crucial for the practical application of these compounds in drug discovery and other areas. rsc.org

Future research in this area will likely focus on the development of catalytic and "green" methodologies to further improve the efficiency and sustainability of spiro[3.3]heptan-1-one synthesis. scispace.com This includes exploring new catalytic systems and reaction conditions that minimize waste and energy consumption.

Exploration of Unprecedented Reactivity Patterns and Rearrangements

The strained nature of the spiro[3.3]heptane framework gives rise to unique reactivity and a propensity for molecular rearrangements. Understanding these patterns is crucial for both synthetic planning and for predicting the stability of these molecules in various applications.

Spiroketones, in general, are susceptible to nucleophile-induced rearrangements. acs.orgnih.govacs.org The electronic structure of these compounds, characterized by spiroconjugation between the perpendicular π-networks of the carbonyl groups, makes them prone to nucleophilic attack. acs.orgnih.govacs.org This can lead to retro-Claisen type condensations that disrupt the spiro connectivity. acs.orgnih.govacs.org

A significant breakthrough has been the development of an organophotoredox-catalyzed semipinacol rearrangement. nih.gov This method allows for the synthesis of complex carbonyl compounds, including α-spiroketones, under mild, redox-neutral, and transition-metal-free conditions. nih.gov The reaction proceeds via a radical-polar crossover mechanism, offering a distinct advantage over traditional acid- or base-mediated rearrangements which often have limited functional group tolerance. nih.gov

The study of cationic rearrangements has also provided valuable insights. For instance, the protonation of related spirocyclic hydrocarbons can lead to the formation of complex polycyclic systems. rsc.org The exploration of these and other novel rearrangements will continue to be a fertile area of research, potentially leading to the discovery of new synthetic transformations and molecular scaffolds.

Integration of Computational Design with Synthetic Methodologies for Spirocyclic Systems

The integration of computational chemistry with synthetic organic chemistry is becoming an increasingly powerful tool for the design and synthesis of complex molecules like spiro[3.3]heptan-1-ones. researchgate.net Computational methods can provide valuable insights into reaction mechanisms, predict the stability and properties of target molecules, and guide the development of new synthetic strategies. tandfonline.com

For example, computational studies have been instrumental in understanding the enhanced reactivity of strained alkenes in photoclick chemistry, where the spirocyclic structure was found to alleviate steric repulsion in the transition state. acs.org Similarly, in the context of drug discovery, computational analysis of bioactive spirocycles has revealed a vast and underexplored chemical space with significant potential for identifying novel drug candidates. nih.gov In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction and other computational studies are now routinely used to design and evaluate new spirocyclic compounds with improved drug-like properties. tandfonline.com

Molecular dynamics simulations and docking studies are also being employed to understand the interactions of spirocyclic molecules with biological targets, such as enzymes. rsc.org This information is crucial for the rational design of more potent and selective inhibitors. rsc.org The synergy between computational design and synthetic methodologies is expected to accelerate the discovery and development of new spirocyclic systems with tailored properties for specific applications.

Advances in Spectroscopic Techniques for Elucidating Dynamic Behaviors and Short-Lived Intermediates

The study of the dynamic behavior and reactive intermediates of spiro[3.3]heptan-1-ones and related compounds relies heavily on advanced spectroscopic techniques. These methods are essential for characterizing the structure and understanding the reaction mechanisms of these often-unstable species.

Time-resolved spectroscopic methods have been employed to investigate the photodynamics of related photochromic compounds, revealing the occurrence of dynamic state-to-state transitions and the formation of spiroketone-like species as intermediates. electronicsandbooks.com Techniques such as ¹H NMR and ¹³C NMR spectroscopy are fundamental for the structural characterization of newly synthesized spiro compounds. researchgate.net

Cyclic voltammetry is another powerful tool used to probe the electrochemical behavior and redox properties of spirocyclic systems and their metal complexes. researchgate.net Furthermore, single-crystal X-ray diffraction provides definitive structural analysis, confirming the three-dimensional arrangement of atoms in the solid state. researchgate.net The combination of these spectroscopic and analytical techniques allows for a comprehensive understanding of the structure, reactivity, and dynamic processes of spiroketones.

Future advancements in spectroscopic techniques, particularly those capable of detecting and characterizing short-lived intermediates with high sensitivity and temporal resolution, will be crucial for gaining deeper insights into the complex reaction pathways of spiro[3.3]heptan-1-ones.

Exploration of New Catalytic Systems for Stereocontrol and Efficiency in Spiroketone Synthesis

The development of new catalytic systems is paramount for achieving high levels of stereocontrol and efficiency in the synthesis of spiroketones, including 3-butylspiro[3.3]heptan-1-one. Asymmetric catalysis, in particular, is a major focus of research, as it allows for the selective synthesis of a single enantiomer of a chiral molecule, which is often crucial for its biological activity. frontiersin.org

Organocatalysis has emerged as a powerful strategy for the enantioselective construction of spirocyclic scaffolds. researchgate.net Non-covalent organocatalysis, which utilizes weak intermolecular forces like hydrogen bonding, has shown great promise in mediating highly stereocontrolled transformations. researchgate.net For instance, chiral bifunctional hydrogen-bond donor catalysts have been successfully employed in asymmetric activation. researchgate.net

Transition metal catalysis also plays a central role in spiroketone synthesis. dicp.ac.cn The development of novel chiral ligands for transition metals allows for precise control over the stereochemistry of the reaction products. frontiersin.org Tethered counterion-directed catalysis, which combines the features of chiral ion-pairing and bifunctional ligand strategies, has demonstrated high enantioselectivity in tandem cycloisomerization/nucleophilic addition reactions, even at very low catalyst loadings. dicp.ac.cn

The exploration of new catalytic systems, including biocatalysis and photocatalysis, will continue to expand the synthetic toolbox for accessing structurally diverse and enantiomerically pure spiroketones. frontiersin.org The development of more efficient and selective catalysts will be a key driver of innovation in this field.

Conclusion and Broader Impact on Chemical Sciences

Summary of Key Methodological Advances and Structural Insights

The development of synthetic routes to asymmetrically substituted spiro[3.3]heptan-1-ones, such as the 3-butyl derivative, represents a significant methodological advance. The use of strain-relocating rearrangements provides an efficient means to access these valuable building blocks. nih.gov Structurally, the spiro[3.3]heptane core offers a unique and rigid three-dimensional scaffold that is increasingly being exploited in various areas of chemistry.

Outlook on the Enduring Academic Significance of 3-Butylspiro[3.3]heptan-1-one Chemistry

The chemistry of this compound and related compounds is poised for continued growth. As the demand for novel, three-dimensional molecular frameworks in drug discovery and materials science increases, the academic significance of these spirocyclic systems will undoubtedly expand. Further studies into their synthesis, reactivity, and applications are expected to yield new and important findings.

Potential for Further Exploration of Strain-Driven Reactivity and Novel Scaffolds

The high ring strain inherent in the spiro[3.3]heptane system is a key feature that can be harnessed for further chemical innovation. The exploration of strain-driven reactions could lead to the discovery of novel transformations and the synthesis of unprecedented molecular scaffolds. The continued investigation of compounds like this compound will pave the way for new discoveries at the forefront of chemical science.

Q & A

Q. What are the common synthetic routes for 3-butylspiro[3.3]heptan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropanone derivatives as precursors, leveraging strain-relocating reactions to form the spirocyclic core. For example, cyclization of a butyl-substituted cyclopropanone under basic conditions (e.g., LiAlH4 reduction) can yield the target compound . Key steps include:
  • Precursor Functionalization : Introducing the butyl group via alkylation or nucleophilic substitution.
  • Cyclization : Controlled pH and temperature (e.g., 40°C in THF) to minimize side reactions .
  • Purification : Column chromatography (gradient elution with Et₂O/pentane) achieves >95% purity .
    Data : In analogous syntheses, yields range from 38–50% depending on diastereomer separation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the sp³-hybridized carbons in the spiro core (δ ~50–60 ppm) and the ketone carbonyl (δ ~210 ppm) . The butyl chain shows characteristic methylene/methyl peaks (δ 0.8–1.5 ppm) .
  • Mass Spectrometry (MS) : [M+H]+ peaks at m/z ~167 (calculated for C₁₁H₁₈O) .
  • IR : Strong C=O stretch ~1700 cm⁻¹ .

Q. How does the butyl substituent influence the compound’s physical properties?

  • Methodological Answer : The butyl group increases lipophilicity (logP ~2.5), affecting solubility in polar solvents. This is critical for biological assays, requiring DMSO or ethanol for dissolution . Spirocyclic rigidity reduces conformational flexibility, as confirmed by X-ray crystallography in analogous structures .

Advanced Research Questions

Q. What strategies mitigate diastereomer formation during synthesis of this compound derivatives?

  • Methodological Answer :
  • Chiral Auxiliaries : Use of (R)- or (S)-configured auxiliaries during cyclization enables enantioselective synthesis, achieving diastereomeric ratios (dr) up to 90:10 .
  • Kinetic Control : Low-temperature reactions (−78°C) favor thermodynamically unstable but kinetically preferred isomers .
  • Chromatographic Separation : Reverse-phase HPLC resolves diastereomers with >99% enantiomeric excess (ee) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :
  • DFT Calculations : Predict electrophilic sites via Fukui indices, identifying the ketone carbonyl as the primary target for nucleophiles (e.g., Grignard reagents) .
  • Collision Cross-Section (CCS) : Ion mobility spectrometry (IMS) predicts CCS values (~140 Ų for [M+H]+), aiding structural validation .

Q. What is the compound’s potential as a kinase inhibitor compared to bromo- or phenyl-substituted analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : The butyl group enhances hydrophobic interactions with kinase ATP-binding pockets, as seen in spirocyclic β-lactam analogs . IC₅₀ values for related compounds range from 0.1–10 µM .
  • Enzyme Assays : Competitive binding assays (e.g., fluorescence polarization) quantify inhibition, with butyl derivatives showing 3-fold higher affinity than bromo-substituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.